Selective Carbonic Anhydrase IX and XII Inhibition: 4-Ethylbenzenesulfonamide Scaffold Versus Unsubstituted and Methoxy Analogs
The 4-ethylbenzenesulfonamide scaffold, of which 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide is a direct derivative, demonstrates potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and XII, with Ki values in the low nanomolar range, while exhibiting significantly weaker inhibition of the off-target cytosolic isoforms hCA I and II [1]. This selectivity profile is a direct consequence of the 4-ethyl substitution; comparative data for unsubstituted or 4-methoxy analogs show reduced selectivity indices [1].
| Evidence Dimension | hCA IX Inhibition Ki (nM) and Selectivity Index |
|---|---|
| Target Compound Data | Ki (hCA IX) = 4.1 – 10.5 nM; Selectivity Index (hCA II/hCA IX) > 1000 (based on representative 4-ethylbenzenesulfonamide compounds 4c and 4d) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analogs: Ki (hCA IX) > 100 nM; Selectivity Index < 100; Acetazolamide (standard CA inhibitor): Ki (hCA IX) = 25 nM, non-selective |
| Quantified Difference | > 10-fold improvement in hCA IX potency; > 10-fold improvement in hCA IX selectivity over hCA II relative to unsubstituted analogs |
| Conditions | Stopped-flow CO2 hydrase assay using recombinant human CA isoforms I, II, IX, and XII |
Why This Matters
For researchers studying tumor hypoxia or acidosis, procurement of a compound bearing the 4-ethylbenzenesulfonamide scaffold ensures target engagement with the requisite isoform selectivity that is not achieved with unsubstituted or commercially generic sulfonamide analogs, thereby minimizing confounding off-target CA I/II activity.
- [1] El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 733-743. View Source
